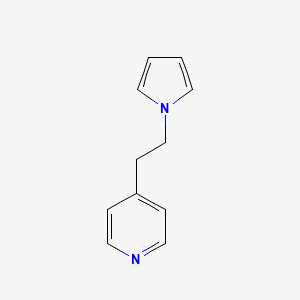

4-(2-Pyrrol-1-ylethyl)pyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Nitrogen-containing heterocycles are particularly vital, forming the core of countless natural products, pharmaceuticals, and functional materials. wikipedia.orgnih.gov

4-(2-Pyrrol-1-ylethyl)pyridine is composed of two such cornerstone heterocycles: pyridine (B92270) and pyrrole (B145914).

Pyridine : A six-membered aromatic ring containing one nitrogen atom. It is structurally analogous to benzene. researchgate.net The nitrogen atom's lone pair of electrons is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system. researchgate.netrsc.org This makes the lone pair readily available for coordination to metal ions, rendering pyridine a competent Lewis base and a common ligand in coordination chemistry. mdpi.comnih.gov

Pyrrole : A five-membered aromatic ring with one nitrogen atom. To achieve aromaticity, the nitrogen atom is sp²-hybridized, and its lone pair of electrons occupies a p orbital, participating in the aromatic sextet (6 π-electrons). researchgate.netrsc.org This delocalization makes the pyrrole ring electron-rich and generally less basic at the nitrogen compared to pyridine. researchgate.net

The fusion of these two distinct heterocyclic systems into a single molecule, this compound, creates a compound with a unique combination of their individual electronic and structural properties.

Research Significance of Pyrrole-Pyridine Hybrid Systems

The strategic combination of pyrrole and pyridine rings into a single molecular framework is of considerable interest to researchers. These hybrid systems bring together the electron-deficient character of the pyridine ring and the electron-rich nature of the pyrrole ring, leading to unique and tunable properties.

This synergy is highly valuable in several areas:

Coordination Chemistry : Pyrrole-pyridine hybrids function as versatile ligands capable of binding to a wide array of metal ions, including first-row transition metals and rare-earth elements. ontosight.aiwikipedia.org Their ability to form stable complexes is central to their application in other fields.

Catalysis : The metal complexes formed from these ligands are often investigated for their catalytic activity. The electronic and steric properties of the ligand can be fine-tuned to influence the reactivity and selectivity of the metallic center in catalytic cycles. nih.gov

Materials Science : These hybrids are used to develop functional materials. For instance, their ability to form polymers or self-assemble into larger structures makes them candidates for sensors and electronic devices.

Medicinal Chemistry : The pyrrole and pyridine scaffolds are prevalent in biologically active compounds. wikipedia.org Their combination in hybrid structures is a common strategy in drug discovery to explore new pharmacological activities, with many derivatives showing potential as anticancer agents.

Structural Motif and its Chemical Relevance

The chemical structure of this compound consists of a pyridine ring and a pyrrole ring connected by a two-carbon (ethyl) bridge. ontosight.ai This specific arrangement has significant chemical implications:

Bidentate Ligand : The molecule is designed to act as a bidentate, or two-toothed, ligand. The nitrogen atom of the pyridine ring and the nitrogen atom of the pyrrole ring can both coordinate to a single metal center. While the pyridine nitrogen acts as a classic σ-donor, the pyrrole nitrogen can also coordinate, particularly in its deprotonated, anionic form. wikipedia.org

Flexible Linker : The ethyl linker between the two rings provides conformational flexibility. This allows the ligand to bend and adapt to the preferred coordination geometry of different metal ions, forming a stable chelate ring.

Positional Isomerism : The connection at the 4-position of the pyridine ring places the pyrrole-ethyl substituent opposite the pyridine nitrogen. This arrangement minimizes steric hindrance around the primary coordination site (the pyridine nitrogen) compared to substitution at the 2- or 3-positions.

Overview of Major Academic Research Areas

Research involving this compound and its close analogues spans several key areas of chemistry.

Coordination Chemistry and Catalysis Pyrrole-pyridine ligands are extensively used to synthesize coordination complexes with transition metals such as iron, cobalt, and nickel. These complexes often serve as well-defined precursors for catalysts. mdpi.com For example, Ni(II) complexes with π-accepting ligands can facilitate isomerization reactions, a process potentially relevant to complexes of this compound. While specific catalytic data for this exact compound are not prominent, its design as a flexible bidentate ligand is explicitly suited for creating and tuning the environment around a catalytically active metal center.

Materials Science and Chemical Sensors A significant application for this structural motif is in the development of chemical sensors. A closely related compound, 4-(pyrrol-1-yl)pyridine , which lacks the ethyl linker, has been successfully developed as a highly selective colorimetric chemodosimeter for detecting nitrite (B80452) ions (NO₂⁻) in water. The sensing mechanism relies on the formation of a supramolecular aggregate in solution. The addition of nitrite triggers a change in this aggregation, resulting in a distinct color change from yellow to pink, which is visible to the naked eye. Further studies on methylated derivatives have explored how structural modifications affect these sensing properties.

| Compound | Analyte | Limit of Detection (LOD) |

|---|---|---|

| 4-(pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 0.330 ppm |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.06 ppm |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.05 ppm |

A table showing the limit of detection for nitrite by 4-(pyrrol-1-yl)pyridine and its derivatives in aqueous solution.

Medicinal Chemistry and Drug Discovery The presence of this compound in databases such as ChEMBL and its screening by the National Cancer Institute (NCI) suggest its evaluation for potential biological activity. ontosight.ai Pyrrolopyridine scaffolds are recognized as important pharmacophores due to their presence in numerous drugs and their wide range of pharmacological activities, including antidiabetic, antiviral, and antitumor effects. The development of hybrid molecules like this compound is a rational approach in drug design aimed at discovering new therapeutic agents. nih.gov

Compound Index

| Compound Name | CAS Number |

|---|---|

| This compound | 6302-13-2 |

| Pyridine | 110-86-1 |

| Pyrrole | 109-97-7 |

| 4-(Pyrrol-1-yl)pyridine | 17335-95-6 |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Not available |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Not available |

| Benzene | 71-43-2 |

| Nitrite | 14797-65-0 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6302-13-2 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

4-(2-pyrrol-1-ylethyl)pyridine |

InChI |

InChI=1S/C11H12N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h1-4,6-9H,5,10H2 |

InChI Key |

KRHSFUIGGFHPPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)CCC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2 Pyrrol 1 Ylethyl Pyridine and Its Derivatives

Historical Development of Pyrrole-Pyridine Linkage Synthesis

The journey to synthesizing complex heterocyclic systems like 4-(2-pyrrol-1-ylethyl)pyridine is built upon foundational discoveries in heterocyclic chemistry. The pyrrole (B145914) moiety was first identified in 1834 by Friedrich Ferdinand Runge in coal tar, while pyridine (B92270) was discovered in the 1850s from the intense heating of bones. tandfonline.com The development of synthetic methods for these individual heterocycles in the late 19th and early 20th centuries laid the essential groundwork.

Key among these was the Paal-Knorr pyrrole synthesis, first reported in 1884, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine and remains one of the most attractive methods for pyrrole formation. wikipedia.orgarabjchem.org Similarly, the Hantzsch pyridine synthesis, developed in 1881, provided a versatile route to dihydropyridines, which can be oxidized to form the aromatic pyridine ring. Current time information in Bangalore, IN.

The evolution toward linking these two distinct heterocyclic systems progressed significantly in the late 20th century with the advancement of coupling methodologies. wikipedia.org These modern techniques, including various cross-coupling and multi-step reactions, have enabled the precise and efficient construction of complex molecules featuring pyrrole-pyridine linkages.

Direct Synthesis Approaches to this compound Scaffolds

Direct methods to construct the this compound framework are prized for their efficiency. These strategies aim to form the target molecule in a minimal number of steps, often by creating the crucial nitrogen-carbon or carbon-carbon bonds that connect the two heterocyclic moieties.

Photochemical reactions offer a unique approach to forming bonds between pyrrole and pyridine rings. While not forming the ethyl linkage directly, these methods are notable for creating a direct connection between the pyrrole nitrogen and the pyridine ring. For instance, the synthesis of 4-(pyrrol-1-yl)pyridine can be achieved through a photochemical reaction between 4-chloropyridine (B1293800) hydrochloride and pyrrole. arabjchem.org This process is typically conducted in a solvent like methylene (B1212753) chloride under nitrogen, with irradiation from a mercury/xenon lamp. arabjchem.org The reaction is clean, but prolonged exposure to light can lead to the formation of polypyrrole. arabjchem.org An excess of pyrrole is necessary to prevent the unwanted formation of bipyridine. arabjchem.org

The synthesis of substituted derivatives, such as 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, can also be accomplished using a similar photochemical procedure with the appropriate substituted pyrrole. sci-hub.se

Table 1: Photochemical Synthesis of Pyrrole-Pyridine Derivatives

| Product | Reactants | Ratio (Pyridine:Pyrrole) | Irradiation Time | Solvent | Reference |

|---|---|---|---|---|---|

| 4-(Pyrrol-1-yl)pyridine | 4-Chloropyridine HCl, Pyrrole | 1:32 | 6 min | Methylene Chloride | arabjchem.org |

| 4-(2,5-Dimethyl-pyrrol-1-yl)pyridine | 4-Chloropyridine HCl, 2,5-Dimethylpyrrole | 1:70 | - | Methylene Chloride | sci-hub.se |

| 4-(2,4-Dimethyl-pyrrol-1-yl)pyridine | 4-Chloropyridine HCl, 2,4-Dimethylpyrrole | 1:3 | 10 min | Methylene Chloride | sci-hub.se |

The most direct and common strategies for synthesizing the this compound scaffold involve forming the N-CH₂-CH₂-Py bond through N-alkylation or related methods.

One effective method is the reaction of pyrrole with 4-vinylpyridine (B31050) in the presence of sodium metal. mdpi.com This reaction directly introduces the 2-pyridylethyl group onto the pyrrole nitrogen.

A more general and widely used approach is the N-alkylation of the pyrrole anion with a pyridine derivative containing a reactive ethyl group. This typically involves deprotonating pyrrole with a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The resulting pyrrolide anion then acts as a nucleophile, attacking an electrophilic pyridine species like 4-(2-chloroethyl)pyridine (B1610578) or 4-(2-bromoethyl)pyridine. This classic Sₙ2 reaction is a cornerstone for creating N-substituted pyrroles. researchgate.netresearchgate.netorganic-chemistry.org

Another powerful strategy is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with a primary amine. wikipedia.orgalfa-chemistry.com To form the target scaffold directly, one could use 2-(pyridin-4-yl)ethan-1-amine as the primary amine, which reacts with a 1,4-dicarbonyl like 2,5-hexanedione (B30556) to yield the corresponding N-substituted pyrrole. This method is highly versatile, allowing for the synthesis of various substituted pyrroles by choosing different 1,4-dicarbonyl precursors. researchgate.net

Table 2: N-Alkylation and Paal-Knorr Methods for Pyrrole-Pyridine Linkage

| Method | Pyrrole Source | Pyridine Source | Key Reagents | Conditions | Reference |

|---|---|---|---|---|---|

| Direct Addition | Pyrrole | 4-Vinylpyridine | Sodium metal | - | mdpi.com |

| N-Alkylation | Pyrrole | 4-(2-haloethyl)pyridine | KOH, DMSO | 80 °C, 24 h | researchgate.net |

| N-Alkylation | Pyrrole derivative | Benzyl (B1604629) bromide | NaH, DMF/THF | - | researchgate.netorganic-chemistry.org |

| Paal-Knorr Synthesis | 1,4-Diketone | 2-(Pyridin-4-yl)ethan-1-amine | Weak acid (e.g., Acetic Acid) | Neutral or weakly acidic | alfa-chemistry.comresearchgate.net |

Complex molecules are often assembled through multi-step sequences that involve the synthesis and derivatization of intermediates. This approach offers flexibility and control over the final structure. For pyrrole-pyridine compounds, a typical strategy involves preparing a functionalized pyrrole or pyridine ring first, which is then coupled to the other heterocycle.

For example, a multi-step synthesis can begin with the transformation of a commercially available starting material like 2-nitrobenzoic acid, which is converted into a benzohydrazide. This intermediate can then be used to construct more complex systems containing pyrrole rings. nih.gov Another approach involves the substitution of a functionalized pyridine, such as 2-chloronicotinaldehyde (B135284), with various amines to create an intermediate which is then condensed with 2-(1H-pyrrol-1-yl)aniline to afford the final complex pyrrolo[1,2-a]quinoxaline (B1220188) derivative. rsc.org

These multi-step frameworks allow for the introduction of various functional groups onto either the pyrrole or pyridine rings before the final coupling step, providing access to a wide library of derivatives. nih.govrsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of the parent scaffold, particularly those with substituents on the pyrrole ring, is crucial for tuning the molecule's properties. This is typically achieved through regioselective functionalization.

Pyrrole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution, which predominantly occurs at the C2 and C5 positions. mindat.org This inherent reactivity can be harnessed to introduce a wide range of functional groups.

A direct method to synthesize substituted derivatives is to use a pre-functionalized pyrrole in the initial coupling step. For example, as mentioned previously, 4-(2,5-dimethyl-pyrrol-1-yl)pyridine can be prepared via a photochemical reaction using 2,5-dimethylpyrrole instead of pyrrole. sci-hub.se

Alternatively, the pyrrole ring of the fully formed this compound can be functionalized. Modern methods like metal-catalyzed C-H functionalization have become powerful tools for selectively adding substituents to positions that are otherwise difficult to access through classical electrophilic substitution. mindat.org For instance, the regioselective functionalization of 2-formylpyrrole has been used as a key step in the synthesis of various 1,2- and 1,2,5-substituted pyrroles. Furthermore, an efficient protocol for synthesizing highly functionalized 2H-pyrroles involves the dearomative chlorination of 1H-pyrroles, creating reactive intermediates that can be further substituted. researchgate.net These advanced strategies provide precise control over the placement of functional groups on the pyrrole moiety.

Manipulation of Pyridine Ring Substituents

The functionalization of the pyridine ring is a key strategy for creating a diverse range of this compound derivatives. This can be achieved by introducing various substituents at different positions on the pyridine ring, which can significantly influence the molecule's electronic properties and biological activity.

One common approach involves the substitution of commercially available starting materials. For instance, 2-chloronicotinaldehyde can be reacted with various amines to introduce different amino side chains. nih.gov The resulting intermediates can then undergo condensation with 2-(1H-pyrrol-1-yl)aniline to yield the desired pyrrolo[1,2-a]quinoxaline derivatives. nih.gov Similarly, 2-fluoronicotinaldehyde can be utilized to introduce other functionalities. nih.gov

The electronic effects of substituents on the pyridine ring have been systematically studied. A series of NNN pincer-type ligands with different functional groups (–OH, –OBn, –H, –Cl, and –NO2) at the 4-position of the pyridine ring were synthesized and characterized. nih.gov These studies revealed that electron-donating groups increase the electron density at the metal center in their corresponding copper(II) complexes, as determined by cyclic voltammetry and density functional theory (DFT) analysis. nih.gov For example, the synthesis of 4-(benzyloxy)-2,6-bis(N,N-diethylaminomethyl)pyridine was achieved by reacting the starting material with K2CO3 and Et2NH in acetonitrile (B52724). nih.gov It was noted that reactions with electron-withdrawing groups required lower temperatures to prevent nucleophilic aromatic substitution. nih.gov

The following table summarizes the synthesis of various 4-substituted pyridine derivatives and their observed properties.

| Substituent at 4-position | Starting Material | Reagents and Conditions | Key Findings | Reference |

| -OH | 4-(Benzyloxy)-2,6-bis(chloromethyl)pyridine | Naphthalene-catalyzed lithiation, H2O | Successful removal of the benzyl group. | nih.gov |

| -OBn | 4-(Benzyloxy)-2,6-bis(chloromethyl)pyridine | K2CO3, Et2NH, CH3CN, reflux | Demonstrates both electron-withdrawing and electron-donating properties. | nih.gov |

| -Cl | 2,6-Bis(chloromethyl)-4-nitropyridine N-oxide | Et2NH, K2CO3, DMF | Required lower temperatures to avoid side reactions. | nih.gov |

| -NO2 | 2,6-Bis(chloromethyl)-4-nitropyridine N-oxide | Et2NH, K2CO3, DMF | Shows a redox event within the experimental window. | nih.gov |

Preparation of Bridged and Fused Analogues

The synthesis of bridged and fused analogues of this compound leads to structurally complex molecules with unique properties. These strategies often involve multi-step reactions and the formation of new heterocyclic rings.

One approach to synthesizing fused analogues is through cycloaddition reactions. For example, pyrrolo[1,2-b]pyridazine (B13699388) derivatives can be synthesized from 1-aminopyrrole (B1266607) and its derivatives. beilstein-journals.org Another method involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate, followed by condensation with a chalcone. beilstein-journals.org

The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, can be achieved from 3-alkynyl-2-aminopyridines under acidic conditions. researchgate.net A novel ethylene-bridged compound, 1,2-bis(4-azidopyrrolo[2,3-b]pyridinyl)ethene, has also been prepared and further derivatized. researchgate.net

Imidazo[1,2-a]pyridines represent another class of fused analogues. Their synthesis can be accomplished through various methods, including a visible-light-mediated copper(I) chloride catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes. rsc.org This photochemical process offers a green and efficient one-step route to these compounds. rsc.org Another strategy involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds, promoted by acetic acid and oxygen, to form pyrazolo[1,5-a]pyridine (B1195680) and pyrido[1,2-b]indazole (B1253319) derivatives. acs.org

The following table provides examples of synthetic methods for bridged and fused analogues.

| Fused/Bridged System | Synthetic Approach | Key Features | Reference |

| Pyrrolo[1,2-b]pyridazine | Reaction of a carbamate (B1207046) derivative with a chalcone. | A facile new approach to this heterocyclic system. | beilstein-journals.org |

| Pyrrolo[2,3-b]pyridine | Cyclization of 3-alkynyl-2-aminopyridines. | Acid-catalyzed synthesis. | researchgate.net |

| Imidazo[1,2-a]pyridine (B132010) | Visible-light mediated diamination of 2-aminopyridines and terminal alkynes. | Green, one-step photochemical process. | rsc.org |

| Pyrido[1,2-b]indazole | Acetic acid and O2-promoted cross-dehydrogenative coupling. | Catalyst-free conditions with high atom economy. | acs.org |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. This involves a systematic investigation of various parameters such as solvents, catalysts, temperature, and reaction time.

For instance, in the synthesis of a pyrrol-2-one derivative, different solvents and catalysts were tested. researchgate.net The use of methanol (B129727) or ethanol (B145695) with citric acid as a catalyst provided the highest yields. researchgate.net In contrast, using triethylamine (B128534) (N(Et)3) as a catalyst in an ethanol/water mixture resulted in a significantly lower yield of 31%. researchgate.net

In the synthesis of chromeno[2,3-b]pyridine derivatives, it was found that using amines as catalysts generally led to higher yields compared to inorganic catalysts. researchgate.net The reaction involves two stages: the precipitation of an intermediate followed by heating at reflux. researchgate.net

The synthesis of pyrazolo[1,5-a]pyridine derivatives was optimized by studying the effect of acetic acid loading. acs.org Increasing the amount of acetic acid from 2 to 6 equivalents in the reaction of N-amino-2-iminopyridine and ethyl acetoacetate (B1235776) under an air atmosphere led to an increase in the yield of the product from 34% to 74%. acs.org Further optimization by conducting the reaction under an oxygen atmosphere at 130 °C for 18 hours resulted in even higher yields. acs.org

A study on the synthesis of NNN pincer-type pyridine derivatives found that higher temperatures (85 °C) were suitable for certain ligands, while those with electron-withdrawing groups required lower temperatures (<60 °C) to prevent unwanted side reactions. nih.gov

The table below presents a summary of optimized reaction conditions for different synthetic transformations.

| Target Compound/Derivative | Reaction Parameter Optimized | Optimal Conditions | Effect on Yield/Outcome | Reference |

| Pyrrol-2-one derivative | Solvent and Catalyst | Methanol or Ethanol with Citric Acid | Highest yields obtained. | researchgate.net |

| Chromeno[2,3-b]pyridine derivatives | Catalyst | Amines | Higher yields compared to inorganic catalysts. | researchgate.net |

| Pyrazolo[1,5-a]pyridine derivatives | Acetic Acid Loading and Atmosphere | 6 equivalents of Acetic Acid, O2 atmosphere | Increased yield from 34% to over 74%. | acs.org |

| NNN pincer-type pyridine derivatives | Temperature | <60 °C for electron-withdrawing groups | Avoided nucleophilic aromatic substitution. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to develop more environmentally friendly and sustainable processes. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a significant green chemistry tool. nih.govmdpi.com It often leads to faster reaction times, higher yields, and lower energy consumption compared to conventional heating methods. nih.govmdpi.com For example, an efficient one-pot, four-component reaction to synthesize 3-pyridine derivatives was developed using microwave irradiation, providing a simpler and more efficient methodology than traditional heating. nih.gov

Photochemical and electrochemical methods also offer green alternatives for pyrrole synthesis. rsc.org These techniques can proceed under mild conditions and often utilize renewable energy sources. A visible-light-mediated copper-catalyzed synthesis of substituted imidazo[1,2-α]pyridines using molecular oxygen as a green oxidant is a prime example. rsc.org This process is noted for being simple, environmentally friendly, cost-effective, and energy-efficient, with a favorable E-factor and Eco-Scale evaluation. rsc.org

The use of greener solvents or solvent-free conditions is another key aspect of green chemistry. Water has been explored as a solvent for the synthesis of substituted pyridines, and in some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. mdpi.com For instance, the synthesis of 1H-imidazo[4,5-b]pyridine derivatives has been achieved in water under thermal conditions without the need for an oxidative reagent. mdpi.com

The Paal-Knorr synthesis, a classic method for preparing pyrroles, can be adapted to greener conditions. This typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often catalyzed by an acid or base. semanticscholar.org Utilizing greener catalysts and reaction media can enhance the sustainability of this method.

The following table highlights some green chemistry approaches applied in the synthesis of related heterocyclic compounds.

| Green Chemistry Approach | Specific Application | Advantages | Reference |

| Microwave-Assisted Synthesis | One-pot synthesis of 3-pyridine derivatives. | Efficient, simple, faster reaction times, higher yields. | nih.govmdpi.com |

| Photochemical Synthesis | Visible-light mediated synthesis of imidazo[1,2-α]pyridines. | Use of a green oxidant (O2), energy-efficient, cost-effective. | rsc.org |

| Use of Green Solvents | Synthesis of 1H-imidazo[4,5-b]pyridine derivatives in water. | Reduced use of hazardous organic solvents. | mdpi.com |

| Catalyst-Free Conditions | Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. | Avoids the use of potentially toxic and expensive catalysts. | bohrium.com |

Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Research

A comprehensive review of available scientific literature reveals a significant lack of detailed spectroscopic and structural data for the specific chemical compound This compound . Despite the existence of research on analogous structures, such as 4-(pyrrol-1-yl)pyridine and its derivatives, specific experimental data for the ethyl-bridged title compound is not sufficiently available to construct a detailed analysis as requested.

Efforts to find specific ¹H NMR, ¹³C NMR, 2D NMR, solid-state NMR, and UV-Vis spectroscopic data—including absorption characteristics, electronic transitions, and molar absorptivity—for this compound have been unsuccessful. While one study mentions a ruthenium complex involving a ligand derived from this structure, the characterization data for the free ligand itself is not provided. acs.org

Research is more readily available for similar compounds. For instance, extensive studies have been conducted on 4-(pyrrol-1-yl)pyridine (PP) , which lacks the ethyl linker. These studies detail its use as a chemosensor and provide information on its UV-visible absorption spectra, molar absorptivity, and the effects of different solvents. nih.govmdpi.com Similarly, NMR data and discussions of molecular aggregation are available for methylated derivatives like 4-(2,5-dimethyl-pyrrol-1-yl)pyridine . mdpi.comresearchgate.net There is also data for 4-(2-pyrrolidinoethyl)pyridine , which features a saturated pyrrolidine (B122466) ring instead of the aromatic pyrrole ring. nih.gov

However, due to the strict focus on This compound , the detailed advanced spectroscopic characterization and structural elucidation as outlined cannot be provided at this time based on the available information. The specific electronic and structural impact of the ethylene (B1197577) bridge between the pyrrole and pyridine rings remains uncharacterized in the accessible literature, precluding a scientifically accurate report on the following topics for this specific molecule:

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Pyrrol 1 Ylethyl Pyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Molar Absorptivity Determination and Solvent Effects

Without primary or secondary research data, any attempt to generate the requested article would be speculative and not meet the required standards of scientific accuracy.

Reaction Monitoring via UV-Vis Spectroscopy

No studies detailing the use of UV-Vis spectroscopy to monitor the synthesis of 4-(2-Pyrrol-1-ylethyl)pyridine were found. While research on related compounds like 4-(pyrrol-1-yl)pyridine demonstrates the use of UV-Vis to follow reaction progress, this data is not applicable to the ethyl-bridged target molecule. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectra for this compound are not available. Therefore, a detailed analysis of its vibrational properties cannot be conducted.

Vibrational Assignments and Functional Group Identification

Without experimental or calculated spectral data for this compound, no vibrational assignments can be made. While general characteristic frequencies for pyrrole (B145914) and pyridine (B92270) rings are known, a specific assignment table for the target compound cannot be generated. researchgate.netresearchgate.netethz.chresearchgate.net

Conformational Analysis via Vibrational Spectroscopy

There is no information available regarding the conformational analysis of this compound using vibrational spectroscopy.

Mass Spectrometry Techniques

No mass spectrometric data, either low or high resolution, has been published for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

There are no published high-resolution mass spectrometry (HRMS) data to confirm the molecular formula of this compound.

Fragmentation Pathways and Structural Information

Detailed studies on the mass spectral fragmentation pathways of related pyrrole derivatives exist, but this information cannot be directly and accurately extrapolated to predict the specific fragmentation pattern of this compound without experimental verification. nih.gov

Dynamic Light Scattering (DLS) and Supramolecular Characterization

There is no available research data on the use of Dynamic Light Scattering to characterize this compound.

Investigation of Aggregation Phenomena

No studies were found that investigate the aggregation phenomena of this compound.

Particle Size Estimation and Supramolecular Assembly Characterization

There are no published results on the particle size estimation or the specific nature of any supramolecular assemblies of this compound.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic structure for this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic data repositories. Therefore, no information on its solid-state packing, bond lengths, bond angles, or crystal system is available.

Further research is required to be undertaken to explore the rich potential of this compound in these areas.

Computational and Theoretical Investigations of 4 2 Pyrrol 1 Ylethyl Pyridine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 4-(2-pyrrol-1-ylethyl)pyridine. nih.govwikipedia.org These methods provide a detailed picture of the molecule's structure and electronic nature.

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of this compound. arxiv.orgaps.orgdiva-portal.org This process determines the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule. For this compound, the geometry is characterized by the spatial arrangement of its two main components: the pyridine (B92270) ring and the pyrrole (B145914) ring, connected by an ethyl bridge.

Table 1: Predicted Geometrical Parameters of this compound (Note: The following data are representative values based on DFT calculations of similar pyridine and pyrrole derivatives and may not be the exact values for this compound.)

| Parameter | Predicted Value |

| C-N bond length (Pyridine ring) | ~1.34 Å |

| C-C bond length (Pyridine ring) | ~1.39 Å |

| C-N bond length (Pyrrole ring) | ~1.37 Å |

| C-C bond length (Pyrrole ring) | ~1.38 Å / ~1.42 Å |

| C-C bond length (Ethyl bridge) | ~1.53 Å |

| C-N bond length (Ethyl-Pyrrole) | ~1.47 Å |

| Dihedral Angle (Pyridine-Ethyl-Pyrrole) | Varies with conformation |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. elixirpublishers.comcore.ac.uk

For this compound, characteristic vibrational modes are expected for the pyridine and pyrrole rings, as well as for the ethyl linker. For instance, the C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. elixirpublishers.com The C=N stretching of the pyridine ring and the C-N stretching of the pyrrole ring will also have distinct frequencies. elixirpublishers.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges for the specified bonds and may vary in the actual molecule due to coupling and environmental effects.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine Ring | C-H Stretching | 3050 - 3150 |

| C=C/C=N Stretching | 1400 - 1600 | |

| Pyrrole Ring | C-H Stretching | 3100 - 3150 |

| C-N Stretching | 1300 - 1400 | |

| Ethyl Bridge | C-H Stretching | 2850 - 2960 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.ukwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring. This distribution influences the molecule's behavior in charge transfer processes.

Table 3: Predicted Frontier Molecular Orbital Energies (Note: The following values are illustrative and based on calculations of related compounds.)

| Orbital | Energy (eV) |

| HOMO | ~ -6.0 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap | ~ 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.netmdpi.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation and coordination to metal ions. The pyrrole ring, being electron-rich, would also exhibit negative potential, while the hydrogen atoms would be associated with positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between filled and vacant orbitals within a molecule, providing insights into intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. uni-muenchen.dedergipark.org.trwisc.edu By examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, the stability of the molecule can be better understood.

In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons in the pyrrole ring into the antibonding orbitals of adjacent bonds. It would also quantify the donor-acceptor interactions between the pyrrole and pyridine rings through the ethyl bridge.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. anveshanaindia.comarxiv.orgresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the wavelengths and intensities of the main absorption bands. These transitions are typically of the π → π* and n → π* type. The π → π* transitions, involving the aromatic rings, are expected to be the most intense. The results of TD-DFT calculations can be correlated with experimental UV-Vis spectra to confirm the electronic structure and transitions.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Computational Prediction of Molecular Interactions)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in modern drug discovery and materials science for predicting the interactions between a molecule and a biological target. QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov This allows for the prediction of the activity of new, unsynthesized molecules. nih.gov Molecular docking, conversely, simulates the binding of a ligand to the active site of a receptor, predicting its preferred orientation and binding affinity. mdpi.comnih.gov

While specific QSAR or molecular docking studies focused exclusively on this compound are not extensively detailed in the available literature, research on closely related pyrrole and pyridine derivatives provides a framework for how this compound might be investigated. These studies often target enzymes involved in microbial pathogenesis.

Molecular Docking of Related Pyrrole and Pyridine Derivatives:

Molecular docking simulations have been effectively used to investigate how derivatives containing pyrrole and pyridine moieties interact with various enzymatic targets. For instance, studies on pyrrole-based compounds have explored their potential as inhibitors for enzymes crucial for bacterial and mycobacterial survival. The primary goal of these docking studies is to understand the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds.

Research on a series of pyrrolo[3,2-c]pyridine Mannich bases identified potential binding interactions within the active sites of glutamate (B1630785) racemase (MurI) and glutamine synthetase, both essential enzymes in Mycobacterium tuberculosis (Mtb). nih.gov Similarly, docking studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives have been used to confirm their action and binding manner against enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). mdpi.com These computational predictions help to rationalize the structure-activity relationships observed in experimental assays. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Related Pyrrole/Pyridine Compounds

| Compound Series | Target Enzyme(s) | Key Findings from Docking |

|---|---|---|

| Pyrrolo[3,2-c]pyridine Mannich bases | Glutamate racemase (MurI), Mtb glutamine synthetase | Explained the structure-activity relationships observed in vitro for antimycobacterial activity. nih.gov |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase (InhA), Dihydrofolate reductase (DHFR) | Confirmed the potential action and binding mode of the compounds as dual enzyme inhibitors. mdpi.com |

QSAR Studies on Related Structures:

QSAR studies on pyridine and pyrrole derivatives aim to build predictive models for their biological activities. For example, 2D and 3D-QSAR methods, including Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA), have been applied to imidazo[4,5-b]pyridine derivatives to understand the structural requirements for their activity as kinase inhibitors. nih.gov These models use statistical methods like Partial Least Squares (PLS) to correlate molecular descriptors (e.g., steric, electronic, and hydrophobic fields) with observed biological activity, resulting in models that can predict the potency of new analogs. nih.gov Similar QSAR analyses on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have generated models with verified predictive ability, highlighting key molecular features that influence their anticancer activity. nih.gov

Thermodynamic Properties and Reaction Energetics

The thermodynamic properties and reaction energetics of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical processes. For this compound, these properties are largely dictated by its constituent aromatic rings: pyridine and pyrrole.

The pyridine ring is a stable aromatic system. wikipedia.org The disruption of this aromaticity is thermodynamically unfavorable and requires significant energy input. acs.org Theoretical investigations, often employing Density Functional Theory (DFT), are used to calculate thermodynamic parameters for reactions involving such heterocyclic compounds.

Table 2: Selected Thermodynamic Properties of Pyridine and a Related Derivative

| Compound | Property | Value | Reference |

|---|---|---|---|

| Pyridine | Molar Mass | 79.102 g·mol⁻¹ | wikipedia.org |

| Boiling Point | 115.2 °C | wikipedia.org | |

| Melting Point | -41.63 °C | wikipedia.org | |

| Acidity (pKa of conjugate acid) | 5.23 | wikipedia.org | |

| 2-Methylpyridine (α-Picoline) | Enthalpy of Vaporization (ΔvapH) at 298.15 K | 40.33 kJ/mol | nist.gov |

The energetics of reactions involving the pyridine ring are a key area of study. The nitrogen atom possesses a basic lone pair of electrons, making it a site for reactions with Lewis acids and alkylating agents, leading to the formation of pyridinium (B92312) salts. wikipedia.org The reactivity of the pyridine ring can be altered by such reactions at the nitrogen atom. wikipedia.org For instance, the dearomatization of pyridines is a thermodynamically challenging process that typically requires activation of the ring, often by N-alkylation or coordination to a metal center, to make subsequent reactions energetically feasible. acs.org

The thermodynamic profile of this compound would be a composite of its pyridine and pyrrole moieties, influenced by the ethyl linker. Detailed computational studies would be required to determine its specific heat capacity, enthalpy of formation, and the energetics of its potential reactions.

Chemical Reactivity and Mechanistic Studies of 4 2 Pyrrol 1 Ylethyl Pyridine

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. This reactivity is a consequence of the nitrogen atom's lone pair of electrons participating in the aromatic sextet, which increases the electron density of the ring carbons. libretexts.orgpearson.comuobaghdad.edu.iq

Electrophilic Aromatic Substitution on Pyrrole

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution reactions, often under milder conditions than benzene. uobaghdad.edu.iqwikipedia.org The substitution typically occurs at the C-2 position (alpha to the nitrogen) because the intermediate carbocation is more stabilized by resonance, with three contributing structures, compared to attack at the C-3 position which results in an intermediate with only two resonance structures. uobaghdad.edu.iqaklectures.com In the case of N-substituted pyrroles like 4-(2-pyrrol-1-ylethyl)pyridine, the substituent on the nitrogen can influence the reactivity and regioselectivity of the substitution. pearson.com

Common electrophilic substitution reactions for pyrroles include:

Nitration: Usually carried out with milder reagents than the standard nitric acid/sulfuric acid mixture to avoid polymerization in the acidic conditions. uobaghdad.edu.iq

Halogenation: Proceeds readily without the need for a Lewis acid catalyst. uobaghdad.edu.iq

Sulfonation: Requires modified reagents to prevent acid-induced polymerization. uobaghdad.edu.iq

Friedel-Crafts Acylation: Can be achieved under specific conditions.

For this compound, while specific studies on its electrophilic substitution are not widely documented, the general principles of pyrrole reactivity apply. The electron-donating nature of the pyrrole ring makes it the preferred site for electrophilic attack over the electron-deficient pyridine (B92270) ring.

Nucleophilic Additions to Pyrrole Derivatives

While pyrrole is generally reactive towards electrophiles, nucleophilic additions are less common and typically require specific activating groups on the pyrrole ring. However, in the context of N-alkyl pyridinium (B92312) electrophiles, dearomative addition of organomagnesium nucleophiles has been studied, with predictable trends based on substituent patterns. chemrxiv.org Research on diketopyrrolopyrrole derivatives has shown that nucleophilic aromatic substitution can occur with thiols and phenols. beilstein-journals.org

Reactivity of the Pyridine Moiety

The pyridine ring, in contrast to pyrrole, is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring carbons, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. uoanbar.edu.iqstackexchange.comwikipedia.org

Nucleophilic Aromatic Substitution on Pyridine.pearson.comstackexchange.com

Pyridine and its derivatives are susceptible to nucleophilic aromatic substitution, particularly at the C-2 (ortho) and C-4 (para) positions. uoanbar.edu.iqstackexchange.com This is because the intermediate anionic species (Meisenheimer complex) formed during the attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com Attack at the C-3 (meta) position does not allow for this stabilization. stackexchange.com

In this compound, the pyridine ring can undergo nucleophilic substitution. For instance, reactions with strong nucleophiles could potentially replace a leaving group at the C-2 or C-6 positions. Studies on related pyridine derivatives show that such substitutions are feasible. beilstein-journals.orggcwgandhinagar.com

Deactivation Towards Electrophilic Substitution and Pyridine N-Oxide Reactivity.pearson.comstackexchange.com

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. uoanbar.edu.iqstackexchange.comuomustansiriyah.edu.iq The electronegativity of the nitrogen atom and the fact that under the acidic conditions of many electrophilic substitution reactions, the nitrogen is protonated to form a pyridinium ion, further deactivates the ring. libretexts.orguoanbar.edu.iqstackexchange.com When substitution does occur, it is directed to the C-3 position, as attack at the C-2 or C-4 positions would lead to a highly unstable intermediate with a positive charge on the nitrogen atom. libretexts.orguomustansiriyah.edu.iq

Pyridine N-Oxide Reactivity

To overcome the deactivation of the pyridine ring towards electrophiles, it can be converted to its corresponding N-oxide. wikipedia.orgscripps.edu The N-oxide group is activating and directs electrophilic substitution to the C-4 position. researchgate.net The resulting 4-substituted pyridine N-oxide can then be deoxygenated to yield the 4-substituted pyridine.

For this compound, formation of the pyridine N-oxide would render the C-4 position more susceptible to electrophilic attack. This strategy is commonly employed in the synthesis of 4-substituted pyridines. researchgate.net Pyridine N-oxides themselves can also undergo nucleophilic reactions. scripps.edu

Role of the Ethylene (B1197577) Linker in Conformation and Reactivity

Conformational analysis, which examines the energy changes associated with bond rotation, is crucial for understanding the preferred three-dimensional structure of the molecule. scribd.com The staggered conformations around the C-C single bonds of the ethylene linker are generally more stable as they minimize torsional strain. scribd.com The specific conformation adopted can affect the accessibility of the reactive sites on both the pyrrole and pyridine rings. For example, a folded conformation might lead to intramolecular interactions between the two rings, potentially altering their electronic properties and reactivity.

Studies on related molecules with flexible linkers have shown that the linker can play a significant role in determining the regioselectivity of reactions and the stability of reaction intermediates. ethz.ch While specific conformational studies on this compound are limited, the principles of conformational analysis suggest that the ethylene bridge is a key determinant of its chemical behavior.

Radical Reactions and Photochemical Transformations

The pyrrole and pyridine rings, both present in this compound, are notable for their distinct reactivities in radical and photochemical reactions. While specific studies on the combined molecule are not extensively detailed in the provided search results, the reactivity of each heterocyclic core offers insights into potential transformations.

The pyrrole moiety is known to be susceptible to free-radical attack. Studies have shown that hydrogen atom abstraction can occur at the 2-position of the pyrrole ring, which can then act as an effective free-radical trap. ibm.com The reactivity of pyrrole derivatives towards free radicals is influenced by substituents, with N-methylpyrrole showing greater reactivity than toluene (B28343) or 4-picoline. ibm.com Intramolecular free-radical cyclization is a powerful tool for synthesizing fused polyheterocyclic systems containing pyrrole rings. beilstein-journals.org For instance, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo intramolecular radical cyclization to form complex pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. beilstein-journals.org These reactions are often initiated by systems like AIBN/Bu3SnH or (TMS)3SiH/AIBN. beilstein-journals.org The success of these cyclizations can be sensitive to substituents on the aromatic rings. beilstein-journals.org

The pyridine ring can also participate in radical reactions. N-methoxypyridinium salts, for example, are highly reactive towards alkyl radicals, with rate constants for the addition of a primary radical being significantly high. This reactivity allows for the monoalkylation of pyridines under neutral conditions. The pyridine ring, particularly when protonated, is susceptible to homolytic aromatic substitution by nucleophilic carbon-centered radicals, a classic example being the Minisci reaction.

Photochemical transformations of both pyrrole and pyridine derivatives have been explored. Pyridines can undergo skeletal editing through photochemical means, transforming into bicyclic pyrazolines and pyrazoles without the need for metals or photocatalysts. nih.gov This process allows for the selective removal of carbon atoms from the pyridine ring. nih.gov UV irradiation of N-chloroamines in the presence of acid can lead to the intramolecular amination of aryl C-H bonds, forming tetrahydroquinolines. whiterose.ac.uk For pyrrole derivatives, photochemical reactions can lead to intramolecular cycloadditions. For instance, 2,2'-(1,2-phenylenedivinylene)dipyrroles undergo photochemical transformations involving electron transfer, hydrogen transfer, and radical combination to form new functionalized indanylpyrroles. researchgate.net

Table 1: Examples of Radical Reactions Involving Pyrrole and Pyridine Moieties

| Reactant Type | Reaction Conditions | Product Type | Ref |

|---|---|---|---|

| o-bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides | beilstein-journals.org |

| N-methoxypyridinium salts | Alkyl radicals (from alkenes, alkyl iodides, or xanthates) | Monoalkylated pyridines | nih.gov |

| Pyrrole | Free radicals | 2,2’-(1’-pyrrolinyl)pyrrole | ibm.com |

Supramolecular Assembly Mechanisms and Self-Organization

The structure of this compound, featuring both a planar, aromatic pyrrole ring and a pyridine unit capable of coordination and hydrogen bonding, suggests a strong propensity for supramolecular assembly and self-organization.

Pyrrole and its derivatives are known to form π-stacked aggregates in aqueous solutions due to their planar, conjugated electron systems. nih.gov This aggregation is a key aspect of their ability to act as chemosensors, where changes in the supramolecular assembly upon interaction with an analyte lead to a detectable signal. nih.gov The intermolecular interactions holding the monomers together are often π-stacking interactions between neighboring molecules. nih.gov The structure of the compound dictates the nature of these interactions, leading to various two-dimensional structures like brickwork, staircase, and ladder formations. nih.gov

Pyridine-containing ligands are extensively used in the construction of coordination-driven supramolecular assemblies. The nitrogen atom of the pyridine ring is a versatile coordination site for metal ions, leading to the formation of a wide array of discrete and polymeric structures. For instance, 4-(1-naphthylvinyl)pyridine (B1677917) has been used to create a Zn(II) coordination compound that forms a 2D supramolecular architecture through C–H···S and C–H···π interactions. rsc.orgresearchgate.net These assemblies can exhibit interesting properties, such as fluorescence sensing of metal ions. rsc.orgresearchgate.net

The self-assembly of ligands containing pyrazolyl-pyridine units with metal ions like cobalt(II) can lead to the quantitative formation of complex cage structures, such as [CoII8L12]16+ cages. acs.org These cages feature an approximately cubic arrangement of metal corners with bridging ligands. acs.org The formation of such well-defined structures highlights the power of directional coordination bonds in dictating the final supramolecular architecture.

Table 2: Driving Forces and Resulting Structures in Supramolecular Assembly

| Interacting Moiety | Driving Interaction | Resulting Supramolecular Structure | Ref |

|---|---|---|---|

| Pyrrole rings | π-stacking | Aggregates (e.g., brickwork, staircase, ladder) | nih.gov |

| Pyridine and metal ions | Coordination bonds | Coordination polymers, cages, 2D architectures | rsc.orgresearchgate.netacs.org |

| Pyridine and other organic molecules | C–H···π interactions | 2D supramolecular architectures | rsc.orgresearchgate.net |

| Pyrazolyl-pyridine units and metal ions | Aryl-pyrazolyl embrace interactions | Defined crystal structures | acs.org |

Applications of 4 2 Pyrrol 1 Ylethyl Pyridine in Advanced Chemical Systems

Molecular Recognition and Sensing Platforms

The unique electronic and structural characteristics of the pyrrole-pyridine scaffold have led to significant research into its application in molecular recognition and sensing, particularly for the detection of anions.

Anion Sensing Mechanisms and Selectivity

Recent studies have highlighted 4-(pyrrol-1-yl)pyridine as a highly effective supramolecular chemodosimeter, demonstrating remarkable selectivity for nitrite (B80452) ions in aqueous solutions. Current time information in Bangalore, IN.nih.govnih.gov The sensing mechanism is not based on a simple one-to-one interaction but rather on changes within a supramolecular aggregate system upon the introduction of an anion. Current time information in Bangalore, IN.mdpi.com This aggregation is driven by π-stacking interactions between the planar, conjugated systems of the 4-(pyrrol-1-yl)pyridine molecules in an aqueous environment. Current time information in Bangalore, IN.

The high selectivity for nitrite is a key feature of this system. It maintains its sensitivity to nitrite even in the presence of a large excess of other competing anions such as sulfite (B76179) (SO₃²⁻), nitrate (B79036) (NO₃⁻), phosphate (B84403) (PO₄³⁻), sulfate (B86663) (SO₄²⁻), chloride (Cl⁻), fluoride (B91410) (F⁻), iodide (I⁻), bromide (Br⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻). Current time information in Bangalore, IN.nih.govnih.govnih.govnih.gov This selectivity is crucial for practical applications where the target analyte exists in a complex mixture.

The introduction of methyl substituents on the pyrrole (B145914) ring, as in 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine, has been shown to influence the supramolecular system and provide further insights into the sensing mechanism. Current time information in Bangalore, IN.nih.govmdpi.com While these derivatives are also effective nitrite sensors, the substitution pattern can affect the limit of detection. For instance, blocking the alpha positions of the pyrrole ring with methyl groups can influence the interaction with the nitrite ion. mdpi.com

Chemodosimeter Design and Performance Metrics (Limit of Detection, Colorimetric Response)

The design of chemodosimeters based on 4-(pyrrol-1-yl)pyridine is notable for its simplicity and effectiveness. The compound acts as a colorimetric sensor, providing a "naked-eye" detection capability that is highly desirable for rapid and on-site analysis. Current time information in Bangalore, IN.nih.govnih.gov In the presence of nitrite ions, an aqueous solution of 4-(pyrrol-1-yl)pyridine undergoes a distinct color change from yellow to pink. nih.govnih.gov This visual response is accompanied by a new absorbance band in the UV-visible spectrum. nih.gov

A critical performance metric for any sensor is its limit of detection (LOD). For 4-(pyrrol-1-yl)pyridine, a low limit of detection of 0.330 ppm for nitrite has been reported, which is below the maximum contaminant level set by many environmental protection agencies. nih.govnih.govnih.gov This high sensitivity allows for the detection of nitrite at environmentally relevant concentrations.

The performance of methylated derivatives has also been evaluated. 4-(2,5-dimethyl-pyrrol-1-yl)pyridine and 4-(2,4-dimethyl-pyrrol-1-yl)pyridine have been reported to have limits of detection for nitrite of 1.06 ppm and 1.05 ppm, respectively. Current time information in Bangalore, IN.nih.gov

Table 1: Performance Metrics of 4-(Pyrrol-1-yl)pyridine and its Derivatives as Nitrite Sensors

| Compound | Analyte | Limit of Detection (LOD) | Colorimetric Response |

| 4-(Pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 0.330 ppm nih.govnih.govnih.gov | Yellow to Pink nih.govnih.gov |

| 4-(2,5-Dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.06 ppm Current time information in Bangalore, IN.nih.gov | Not specified |

| 4-(2,4-Dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.05 ppm Current time information in Bangalore, IN.nih.gov | Not specified |

Supramolecular Interactions in Sensing Applications

The sensing capability of 4-(pyrrol-1-yl)pyridine is intrinsically linked to supramolecular chemistry. The molecule's ability to form π-stacked aggregates in aqueous solutions is a key factor. Current time information in Bangalore, IN. The interaction with the nitrite anion appears to disrupt or alter these aggregates, leading to the observed colorimetric and spectroscopic changes. Current time information in Bangalore, IN.mdpi.com This unusual mechanism, involving changes in the degree of aggregation, affects the intermolecular electronic transitions. nih.gov

Evidence for the role of supramolecular interactions comes from various analytical techniques. Dynamic light scattering (DLS) and the Tyndall effect have been used to characterize the aggregate nature of the sensor system. Current time information in Bangalore, IN.nih.govnih.gov Furthermore, NMR spectroscopy studies have shown that the intermolecular interactions are concentration-dependent, with significant peak broadening observed at higher concentrations, which is indicative of such interactions. nih.gov

Coordination Chemistry and Ligand Design

While specific studies on the coordination chemistry of 4-(2-pyrrol-1-ylethyl)pyridine are not available, the broader class of pyridine-based ligands is extensively used in coordination chemistry. The pyridine (B92270) moiety is a versatile ligand that can coordinate to a wide range of metal ions. wikipedia.org

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with pyridine-containing ligands is a well-established field. Typically, these complexes are prepared by reacting a metal salt with the pyridine-based ligand in a suitable solvent. wikipedia.org For example, dichlorotetrakis(pyridine)iron(II), a common transition metal pyridine complex, is synthesized by treating ferrous chloride with an excess of pyridine. wikipedia.org

It is reasonable to expect that this compound could be used to synthesize a variety of metal complexes. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. researchgate.net The synthesis of such complexes would likely follow established procedures for other pyridine-based ligands. The synthesis of new pyrrole-pyridine-based ligands has been achieved through methods like the Suzuki coupling, indicating the potential for creating diverse and functionalized ligands for metal complexation. beilstein-journals.orgnih.gov

Investigation of Coordination Modes and Metal-Ligand Interactions

Pyridine and its derivatives typically act as monodentate ligands, coordinating to a metal center through the nitrogen atom. researchgate.net The resulting metal complexes can adopt various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.org For instance, complexes of the type [MCl₂(py)₄]ⁿ⁺ often exhibit a trans-octahedral geometry. wikipedia.org

In the case of this compound, the pyridine nitrogen would be the primary coordination site. The pyrrole ring is generally a much weaker Lewis base and is less likely to be directly involved in coordination, especially when the more basic pyridine nitrogen is present. The ethyl linker provides flexibility and may influence the steric environment around the metal center, potentially affecting the stability and reactivity of the resulting complex. The interaction between the metal and the ligand can be investigated using various spectroscopic techniques, such as FTIR and NMR, as well as X-ray crystallography to determine the precise coordination geometry and bond lengths.

Catalytic Applications of Metal Complexes

For instance, complexes of ruthenium with ligands structurally related to this compound, such as those incorporating a bipyridine unit, have been explored. A complex, [RuII(L)(CO)2Cl2], where L is 4-(2-pyrrol-1-ylethyl)-4'-methyl-2,2'-bipyridine, demonstrates how the pyrrole-pyridine structure can be incorporated into a catalytically relevant metal center. acs.org The pyrrole group in such ligands can be electropolymerized, anchoring the catalytic metal complex onto an electrode surface, which opens possibilities for heterogeneous catalysis and sensor development. acs.orgmdpi.com The rigidity and electronic properties conferred by the pyridine and pyrrole rings can stabilize metal centers in various oxidation states, enabling their participation in a range of catalytic reactions, including oxidation and carbon-carbon bond formation. cnr.it

Table 1: Examples of Related Metal Complexes and Their Applications

| Metal Complex System | Ligand Type | Potential Catalytic Application |

|---|---|---|

| Nickel(II) Complexes | Ligands with π-acceptor orbitals | Isomerisation Reactions rsc.org |

| Pyridine-Containing Macrocycles | Polyazamacrocycles with pyridine | Stereoselective C-C and C-O bond formation, Oxidation reactions cnr.it |

| Ruthenium(II) Complex | 4-(2-pyrrol-1-ylethyl)-4'-methyl-2,2'-bipyridine | Electrocatalysis, Photochemical applications acs.org |

Materials Science and Functional Polymers

The dual functionality of the pyrrole and pyridine groups makes this compound a versatile building block for the creation of advanced materials and functional polymers.

Heterocyclic compounds are fundamental building blocks in the development of organic semiconductors. ossila.com The electronic properties of materials based on this compound are influenced by the interplay between the electron-donating pyrrole ring and the electron-accepting pyridine ring. This intrinsic donor-acceptor character is a key design principle for organic electronic materials. By incorporating this and related structures into larger π-conjugated systems, it is possible to tune the material's electronic and optical properties. nih.govnih.gov For example, studies on π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) chromophores show that varying peripheral functionalities allows for the fine-tuning of optoelectronic properties for use in electronic devices. nih.govnih.gov The integration of the this compound motif into such systems can lead to materials with tailored energy levels, facilitating charge transport and enabling applications in transistors and sensors.

The pyrrole unit of this compound is readily polymerizable, either chemically or electrochemically, to form polypyrrole (PPy)-based materials. scirp.orgresearchgate.net This capability allows for the fabrication of thin polymer films on various substrates. A notable example involves the electrochemical elaboration of a thin film of poly[RuII(L)(CO)2Cl2], where the ligand L contains the this compound structure. acs.org In this system, the pyrrole group undergoes electropolymerization to form a stable, functional film on an electrode surface. acs.org This method provides precise control over film thickness and morphology. acs.org

The general process of forming polypyrrole films can also be achieved through chemical oxidative polymerization or plasma polymerization. researchgate.neturl.edu Techniques like spin coating can then be used to deposit uniform thin films from a solution of the synthesized polymer. scirp.orgresearchgate.net These polymer films often exhibit a uniform granular morphology and are typically amorphous in nature. scirp.orgresearchgate.net The ability to form thin films is crucial for incorporating these materials into electronic and sensory devices. mdpi.com

The optoelectronic properties of materials derived from this compound are of significant interest for applications like sensors and electrochromic devices. nih.gov The combination of the pyrrole and pyridine rings within a conjugated system gives rise to distinct absorption and emission characteristics. Research on related chromophores demonstrates that modifying the electronic nature of substituents on the pyrrole-pyridine framework can systematically alter the material's color and redox properties. nih.govnih.gov

For instance, UV-Vis absorbance spectroscopy of related DHPP chromophores reveals distinct differences in their absorption spectra based on the electron-donating or -withdrawing capabilities of their functional groups. nih.govnih.gov Upon oxidation, these materials can exhibit significant color changes (electrochromism), a property that is highly valuable for electronic displays and smart windows. nih.govnih.gov The photochemical properties are also evident in metal complexes, where thin films of a polymerized ruthenium complex containing a this compound derivative were shown to be photoactive, allowing for applications in photoimaging. acs.org

Table 2: Optoelectronic Properties of Related Pyrrole-Based Materials

| Material Class | Key Property | Potential Application | Research Finding |

|---|---|---|---|

| π-extended DHPPs | Electrochromism | Electronic Devices | High-contrast color change upon oxidation. nih.govnih.gov |

| Polypyrrole (PPy) Films | Optical Absorption | Optical Sensors | Exhibit a characteristic absorption peak in the visible range (e.g., ~446 nm). scirp.org |

Medicinal Chemistry as a Synthetic Scaffold

In medicinal chemistry, the focus is on utilizing molecular frameworks as starting points for creating large collections of diverse compounds for biological screening.

This compound serves as an excellent synthetic scaffold for generating libraries of more complex heterocyclic compounds. ossila.comnih.gov Both pyridine and pyrrole are privileged structures in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. ossila.comontosight.ai The compound provides multiple reaction sites for diversification. The pyridine nitrogen can be alkylated or used in coordination chemistry, while the pyrrole and pyridine rings can undergo electrophilic substitution or be functionalized through cross-coupling reactions.

The use of pyridine-based building blocks is a common strategy in drug discovery for creating compound libraries, often through automated, high-throughput synthesis. nih.govresearchgate.net Synthetic methods such as diboration-electrocyclization sequences or catalyzed cross-coupling reactions can be employed to rapidly generate a wide array of derivatives from a core structure like this compound. nih.govresearchgate.net This approach allows for the systematic exploration of the chemical space around the scaffold, accelerating the discovery of new lead compounds for drug development programs. nih.gov

Structural Templates for Biological Target Interaction Studies (e.g., enzyme inhibition, receptor binding)

The pyrrole-pyridine motif, central to this compound, is a recurring feature in compounds designed to interact with various biological targets, including enzymes and receptors. researchgate.net Its versatility allows it to serve as a structural template for probing binding sites and developing inhibitors or antagonists.

Pyrrolopyridines, which are fused versions of the pyrrole and pyridine rings, are recognized as active pharmacophores in numerous drug discovery programs. researchgate.net These scaffolds are integral to compounds targeting a range of biological entities. For instance, derivatives of pyrrolopyrimidine and pyrrolopyridine have been synthesized and identified as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in immune response regulation. nih.gov In one study, a pyrrolopyrimidine derivative, 18p , demonstrated high potency against ENPP1 with an IC₅₀ value of 25.0 nM, subsequently activating the STING pathway, which is crucial for innate immunity. nih.gov

Similarly, the pyrrole and pyridine components are found in inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were developed and shown to be potent inhibitors of CDK2 and CDK4, exhibiting antiproliferative activity against human tumor cell lines. nih.gov The core structure acts as a scaffold to which different functional groups can be attached to optimize binding to the kinase's active site.

In the context of receptor binding, pyridine and its derivatives have been shown to interact with adenosine (B11128) receptors. nih.gov Structure-activity relationship studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives revealed their ability to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov For example, a 4-trans-beta-styryl derivative displayed a Kᵢ value of 0.670 µM at A3 receptors, showing significant selectivity over A1 and A2A receptors. nih.gov Furthermore, dihydropyrrole[2,3-d]pyridine scaffolds have been designed as novel antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor, with in silico docking studies helping to map the receptor's binding pocket. nih.gov

The following table summarizes the interaction of related pyrrole-pyridine structures with various biological targets.

| Compound Class | Biological Target | Key Findings |

| Pyrrolopyrimidine Derivatives | ENPP1 (enzyme) | Compound 18p showed an IC₅₀ of 25.0 nM and activated the STING pathway. nih.gov |

| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 (enzymes) | Analogs demonstrated potent inhibition and antiproliferative activity in tumor cells. nih.gov |

| 1,4-Dihydropyridine Derivatives | Adenosine A3 Receptor | A 4-trans-beta-styryl derivative had a Kᵢ of 0.670 µM, with 24-fold selectivity vs. A1 and 74-fold vs. A2A receptors. nih.gov |

| Dihydropyrrole[2,3-d]pyridine Derivatives | CRF-1 Receptor | Novel antagonists were developed with potent and selective binding. nih.gov |

Design of Analogs with Modulated Biological Activity (SAR considerations)

SAR studies on various pyrrole-pyridine systems have yielded critical information for drug design. For inhibitors of type I methionine aminopeptidases (MetAPs), systematic SAR studies on pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) analogs revealed that the core scaffold is essential for inhibition. nih.gov The most effective position for modification was found to be the 3-position of the pyridine ring, with substituents containing oxygen or nitrogen atoms directly connected to the ring enhancing inhibitory activity. nih.gov

In the development of antagonists for the melanin-concentrating hormone-1 (MCH-1) receptor, a series of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones was synthesized. nih.gov By using Suzuki coupling to introduce a variety of aryl and heterocyclic moieties, researchers explored the SAR of the MCH-1 receptor, leading to the identification of compounds with potential for treating obesity. nih.gov

For anti-tumor agents, a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was designed to inhibit maternal embryonic leucine (B10760876) zipper kinase (MELK). nih.gov The optimized compound, 16h , exhibited potent enzyme inhibition (IC₅₀ = 32 nM) and significant anti-proliferative effects against several cancer cell lines. nih.gov This study highlighted how substitutions at the 3-position of the pyrrolo[2,3-b]pyridine core could dramatically impact biological activity. nih.gov

General SAR findings for pyridine derivatives indicate that the presence and position of certain functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance antiproliferative activity. scilit.com Conversely, the addition of halogens or bulky groups often leads to lower activity. scilit.com These principles guide the rational design of new analogs based on scaffolds like this compound.

The table below presents SAR findings for different classes of pyridine-containing compounds.

| Compound Series | Target/Activity | Structure-Activity Relationship (SAR) Insights |

| Pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) Analogs | Type I MetAP Inhibition | Modification at the 3-position of the pyridine ring with O- or N-containing substituents is most effective for potent inhibition. nih.gov |

| 4-Aryl-1-(indazol-5-yl)pyridin-2(1H)ones | MCH-1 Receptor Antagonism | Introduction of various aryl and heterocyclic groups via Suzuki coupling allowed for exploration and optimization of receptor antagonism. nih.gov |

| 3-Substituted 1H-pyrrolo[2,3-b]pyridines | MELK Inhibition / Antiproliferative | Compound 16h showed potent enzyme inhibition (IC₅₀ = 32 nM) and broad anti-proliferative effects (IC₅₀ = 0.109–0.245 µM). nih.gov |

| General Pyridine Derivatives | Antiproliferative Activity | The presence and position of -OMe, -OH, -C=O, and -NH2 groups enhance activity, while halogens or bulky groups tend to decrease it. scilit.com |

Analytical Methodologies for the Detection and Quantification of 4 2 Pyrrol 1 Ylethyl Pyridine

Chromatographic Separation Techniques

Chromatography is a powerful analytical method used to separate, identify, and quantify components within a mixture. openaccessjournals.com For the analysis of 4-(2-Pyrrol-1-ylethyl)pyridine and related compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

HPLC is a highly efficient and accurate separation technique widely used in pharmaceutical analysis. wjpmr.com The development of a robust HPLC method for this compound involves the optimization of several parameters to achieve the desired separation and quantification. wjpmr.comscispace.com